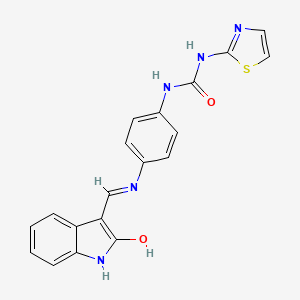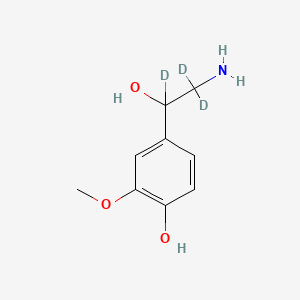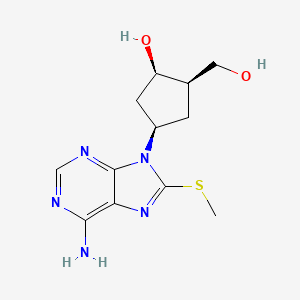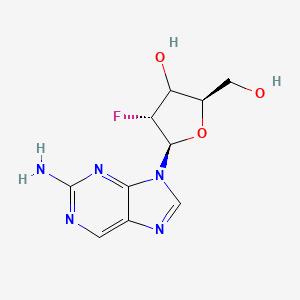
Moxifloxacin-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Moxifloxacin-d3 (hydrochloride) is a deuterium-labeled derivative of moxifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of moxifloxacin. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deuterium-labeled moxifloxacin involves a multi-step process starting from furo[3,4-b]pyridine-5,7-dione. The deuterium atoms are incorporated at specific positions in the pyrrolo ring of moxifloxacin through a series of chemical reactions. The process typically involves the use of isotopically labeled reagents such as lithium aluminum deuteride (LiAlD4) and sodium borodeuteride (NaBD4) .
Industrial Production Methods
The industrial production of moxifloxacin hydrochloride involves the purification of the crude product using a mixed solvent of ethanol, water, and concentrated hydrochloric acid. This method ensures high purity and yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Moxifloxacin-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of moxifloxacin-d3 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学研究应用
Moxifloxacin-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of moxifloxacin in various samples.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of moxifloxacin.
Medicine: Used in clinical research to study the drug’s efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new formulations and drug delivery systems
作用机制
Moxifloxacin-d3 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By blocking these enzymes, the compound prevents bacterial cells from replicating, leading to their death. This mechanism is similar to that of other fluoroquinolones .
相似化合物的比较
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of activity.
Ofloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
Moxifloxacin-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-labeled counterparts .
属性
分子式 |
C21H25ClFN3O4 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC 名称 |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i1D3; |
InChI 键 |
IDIIJJHBXUESQI-MKOVTIDVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
规范 SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)

